2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, and a phenylethyl group, which is a benzene ring attached to an ethyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically involves starting materials such as 5-amino-1H-1,2,4-triazole-3-thiol and 2-phenylethylamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as dichloromethane or ethanol, under reflux conditions. The reaction temperature and time can vary depending on the specific conditions used.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiol group is oxidized to form a sulfonic acid derivative.
Reduction: Reduction reactions can be performed to reduce the nitro group in the triazole ring to an amino group.
Substitution: Substitution reactions can occur at the amino group or the phenylethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used, with reaction conditions including mild temperatures and acidic or neutral pH.
Reduction: Common reducing agents include hydrogen gas, tin chloride, or iron powder, often in the presence of a catalyst.
Substitution: Various alkyl halides or acyl chlorides can be used as reagents, with reaction conditions tailored to the specific substitution desired.
Major Products Formed:
Oxidation Products: Sulfonic acid derivatives of the compound.
Reduction Products: Amino derivatives of the triazole ring.
Substitution Products: Alkylated or acylated derivatives of the amino or phenylethyl groups.
Mechanism of Action
Target of Action
1,2,4-triazoles, a core structure in hms1786d08, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase , suggesting that HMS1786D08 might interact with similar targets.
Mode of Action
The interaction of 1,2,4-triazoles with their targets often results in the inhibition of the target’s function . This inhibition could lead to changes in cellular processes controlled by these targets.
Biochemical Pathways
Given the potential targets of 1,2,4-triazoles, it can be inferred that hms1786d08 might affect pathways related to kinase activity, lysine-specific demethylation, and chitinase activity .
Result of Action
The inhibition of the potential targets of 1,2,4-triazoles could lead to changes in cellular processes controlled by these targets .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics or antifungal agents.
Medicine: The compound's structural features suggest potential use in drug discovery, particularly in targeting specific biological pathways or receptors.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical reactivity.
Comparison with Similar Compounds
2-[(5-amino-1H-1,2,4-triazol-3-yl)methyl]acetamide
2-[(5-amino-1H-1,2,4-triazol-3-yl)ethoxy]acetamide
2-[(5-amino-1H-1,2,4-triazol-3-yl)propyl]acetamide
Uniqueness:
The presence of the phenylethyl group in 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide distinguishes it from other similar compounds, potentially leading to unique biological or chemical properties.
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c13-11-15-12(17-16-11)19-8-10(18)14-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H3,13,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOKQBXFTVFRQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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